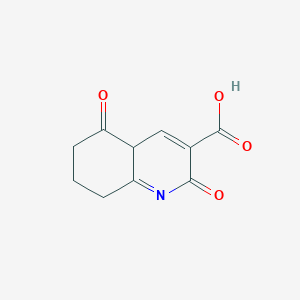
2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid, can be achieved through various established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of zeolite catalysts to enhance the efficiency and yield of the reactions. For example, the condensation and cyclization of aniline and acetophenone can be catalyzed by zeolites to produce quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Aplicaciones Científicas De Investigación
2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.
2-Arylamino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: A derivative with an arylamino group at the 2-position.
Uniqueness
2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2,5-dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4-5H,1-3H2,(H,14,15) |
Clave InChI |
MIUUFRKINXLTCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=O)C(=CC2C(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



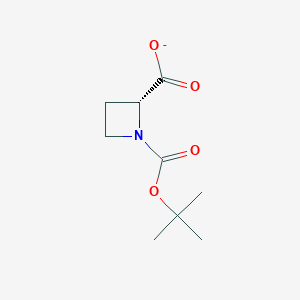
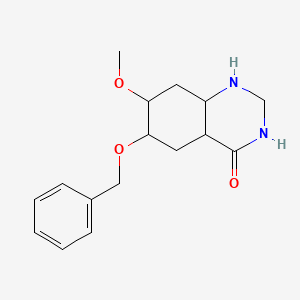
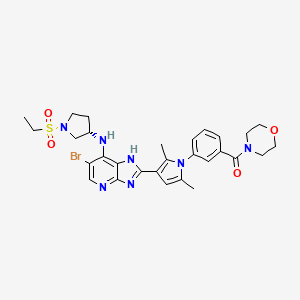
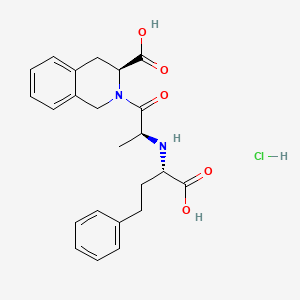
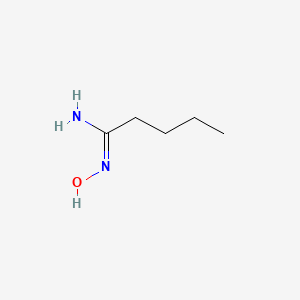
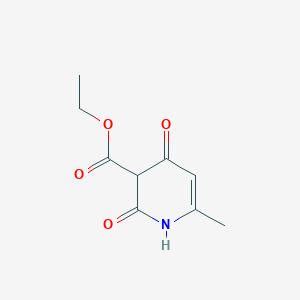
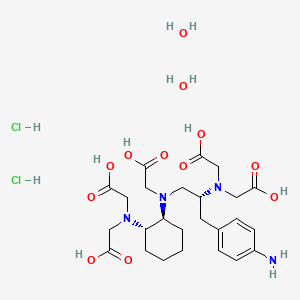
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
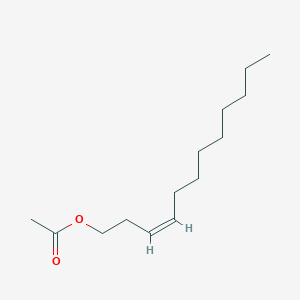
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
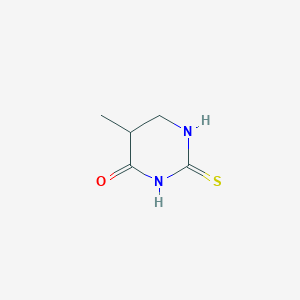

![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
